REACTION_CXSMILES
|
[C:1]1(=[O:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[CH2:12](NCCCC)CCC.C(O)(=O)C.C=O>C1(C)C=CC=CC=1>[CH2:12]=[C:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:1]1=[O:11]
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Name
|
|
Quantity
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2.92 g
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Type
|
reactant
|
Smiles
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C1(CCCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NCCCC
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
mixture
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Quantity
|
0.974 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C=O
|
Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A 100-ml pressure-proof glass reaction vessel
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Type
|
CUSTOM
|
Details
|
the vessel was sealed
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Type
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TEMPERATURE
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Details
|
After maintaining the temperature at 90° C. for 30 minutes
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
the vessel was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The contents were separated by addition of 5 ml of water
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Type
|
WASH
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Details
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the water layer was washed off with a 50% aqueous acetic acid solution
|
Type
|
WASH
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Details
|
The toluene layer was further washed with a 10% aqueous hydrochloric acid, saturated aqueous NaHCO3 solution and saturated aqueous sodium chloride solution
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1C(C2=CC=CC=C2CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |